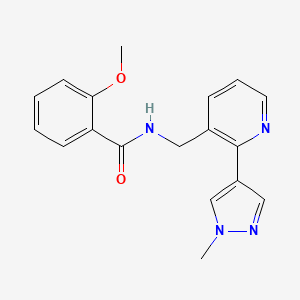
2-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a methoxy group (OCH3), a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), and a benzamide group (a benzene ring attached to a carboxamide group). These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The pyrazole ring, for example, is a planar, aromatic ring, which could influence the overall shape of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxy and amide groups could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Imaging Applications
A study by Wang et al. (2013) details the synthesis of a compound for potential use in Positron Emission Tomography (PET) imaging for detecting B-Raf(V600E) mutations in cancers. This research illustrates how compounds with pyrazole and benzamide components can be synthesized for diagnostic applications in oncology (Wang, Gao, Miller, & Zheng, 2013).
Glucokinase Activation for Diabetes Mellitus Treatment
Park et al. (2014) explored heteroaryl-containing benzamide derivatives, identifying a compound as a potent glucokinase activator. This activator demonstrated efficacy in reducing glucose levels in diabetic mice models, showing the therapeutic potential of benzamide derivatives in diabetes treatment (Park, Lee, Hyun, Lee, Choi, Kim, Chong, Kim, & Nam, 2014).
Heterocyclic Synthesis
Mahata et al. (2003) described the use of a compound in the regiospecific synthesis of heterocycles, demonstrating the role of such molecules in developing new chemical entities with potential applications in medicinal chemistry and material science (Mahata, Kumar, Sriram, Ila, & Junjappa, 2003).
Antiviral Activity
Hebishy et al. (2020) reported the synthesis of benzamide-based 5-aminopyrazoles showing significant antiviral activities against influenza A virus, highlighting the potential of these compounds in developing new antiviral drugs (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Properties
IUPAC Name |
2-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-22-12-14(11-21-22)17-13(6-5-9-19-17)10-20-18(23)15-7-3-4-8-16(15)24-2/h3-9,11-12H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTADPKNZQCFAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2510392.png)
![N-cyclohexyl-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B2510395.png)
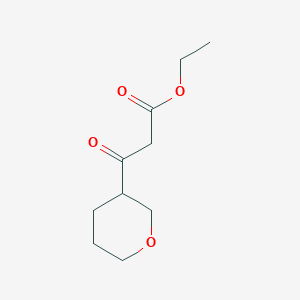
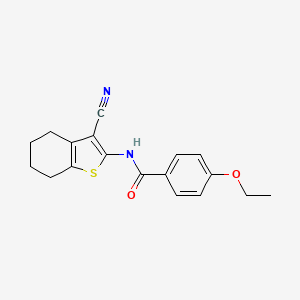
![ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate](/img/structure/B2510400.png)
![{2-[(2E)-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl]acetyl}urea](/img/structure/B2510401.png)
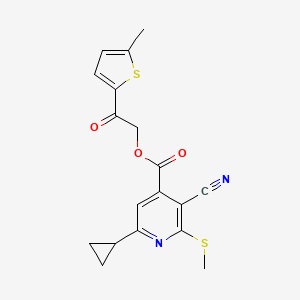
![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2510404.png)
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)
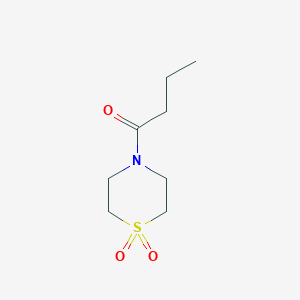
![3-Methyl-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2510408.png)
![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2510410.png)

